2-{[3-(2,3-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(2-methylphenyl)acetamide
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Description
2-{[3-(2,3-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(2-methylphenyl)acetamide is a useful research compound. Its molecular formula is C23H21N3O2S2 and its molecular weight is 435.56. The purity is usually 95%.
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Scientific Research Applications
Dual Inhibitors of Thymidylate Synthase and Dihydrofolate Reductase
Compounds structurally related to 2-{[3-(2,3-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(2-methylphenyl)acetamide have been synthesized and evaluated as potential dual inhibitors of thymidylate synthase (TS) and dihydrofolate reductase (DHFR). These compounds have shown potent inhibitory activities, indicating their potential in cancer therapeutics (Gangjee et al., 2008).
Antitumor Activity
Several derivatives of this compound have been synthesized and demonstrated potent anticancer activities. These compounds were compared to doxorubicin, a known anticancer drug, and exhibited significant growth inhibition on various cancer cell lines (Hafez & El-Gazzar, 2017).
Antimicrobial Activity
A study explored the synthesis of new derivatives and investigated their antimicrobial activity against selected bacterial and fungal strains. This suggests potential applications in developing antimicrobial agents (Majithiya & Bheshdadia, 2022).
Crystal Structure Analysis
The crystal structures of related compounds have been determined, providing insights into their molecular configurations and potential interactions. This knowledge is crucial for understanding the compounds' mechanisms of action and for guiding the design of new derivatives (Subasri et al., 2016).
Quantum Chemical Insight
A study focused on quantum chemical analysis, including molecular structure and spectroscopic characterization, of a derivative. This research provides valuable information for understanding the compound's properties and interactions at the molecular level (Mary et al., 2020).
Properties
IUPAC Name |
2-[3-(2,3-dimethylphenyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanyl-N-(2-methylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N3O2S2/c1-14-8-6-10-19(16(14)3)26-22(28)21-18(11-12-29-21)25-23(26)30-13-20(27)24-17-9-5-4-7-15(17)2/h4-12H,13H2,1-3H3,(H,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AGEDERYYOMBJIQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)N2C(=O)C3=C(C=CS3)N=C2SCC(=O)NC4=CC=CC=C4C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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